molecular formula C19H12Cl2N6 B12225616 7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12225616
M. Wt: 395.2 g/mol
InChI Key: DIPHDBIETYHUFH-UHFFFAOYSA-N
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Description

7-(5-Chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core with dual chloro-substituted aromatic substituents. This structure is characteristic of adenosine receptor antagonists, particularly targeting the A2A subtype, which are implicated in neurological and cardiovascular therapies .

Properties

Molecular Formula

C19H12Cl2N6

Molecular Weight

395.2 g/mol

IUPAC Name

10-(5-chloro-2-methylphenyl)-5-(3-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H12Cl2N6/c1-11-5-6-14(21)8-16(11)27-18-15(9-23-27)19-25-24-17(26(19)10-22-18)12-3-2-4-13(20)7-12/h2-10H,1H3

InChI Key

DIPHDBIETYHUFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This step involves the cyclization of a hydrazine derivative with a diketone or an equivalent compound under acidic or basic conditions.

    Formation of the triazole ring: The pyrazole intermediate is then reacted with an azide or a nitrile derivative to form the triazole ring.

    Formation of the pyrimidine ring: The final step involves the cyclization of the triazole intermediate with a suitable reagent, such as a formamide or an amidine, to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, 7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases. Its ability to interact with various biological pathways makes it a promising candidate for drug discovery.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities, such as improved stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of 7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Non-Halogen Substituents: The trifluoromethyl (6b) and trichloromethyl (6c) groups in exhibit higher melting points (267–269°C and 250–252°C, respectively) compared to non-halogenated analogs, likely due to increased molecular symmetry and intermolecular halogen bonding .
  • Aromatic vs.

Pharmacological Activity and Receptor Selectivity

Adenosine Receptor Antagonism

The target compound’s structural similarity to SCH-442416 () suggests potent A2A receptor antagonism. SCH-442416 demonstrates high selectivity (IC50 = 0.048 nM for A2A vs. >1,000 nM for A1), attributed to its 2-furyl and methoxyphenylpropyl substituents . In contrast, trichloromethyl analogs (6c ) may exhibit reduced selectivity due to steric hindrance from bulkier substituents .

Impact of Chlorine Substitution

  • Dual Chloro-Substitution : The target compound’s 5-chloro-2-methylphenyl and 3-chlorophenyl groups likely enhance A2A binding affinity by interacting with hydrophobic receptor pockets, as seen in ZM-241385 (), which features a 4-chlorophenyl group .
  • Mono vs. Di-Substitution: Compounds with single chloro-substitution (e.g., 5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid, ) show moderate activity, suggesting that dual substitution in the target compound may synergistically improve potency .

Research Findings and Implications

Structural-Activity Relationship (SAR) : Chlorine substitution at meta/para positions on aromatic rings correlates with enhanced A2A affinity and metabolic stability .

Limitations : Bulkier substituents (e.g., trichloromethyl in 6c ) may reduce solubility, necessitating formulation optimization for clinical use .

Biological Activity

The compound 7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo-triazole family of heterocyclic compounds. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C19H12Cl2N6
  • Molecular Weight: 395.2 g/mol
  • IUPAC Name: 10-(5-chloro-2-methylphenyl)-4-(4-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
  • InChI Key: VIRUBCFTXDNOMC-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of pyrazolo-triazole derivatives has been extensively studied due to their potential as therapeutic agents. The specific compound under review has shown promising results in various biological assays.

Anticancer Activity

Recent studies have indicated that pyrazolo[4,3-e][1,2,4]triazoles exhibit significant antiproliferative effects against multiple cancer cell lines. For example:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • K562 (chronic myeloid leukemia)
    • MV4-11 (biphenotypic B myelomonocytic leukemia)

The compound demonstrated an IC50 value in the low micromolar range against these cell lines, indicating strong antiproliferative activity. In particular:

Cell LineIC50 (µM)
MCF-70.46
K5620.39
MV4-110.40

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Kinases: The compound has been shown to inhibit key kinases involved in cancer cell growth and survival.
  • Induction of Apoptosis: It activates apoptotic pathways by increasing levels of pro-apoptotic proteins and decreasing anti-apoptotic proteins.
  • Cell Cycle Arrest: The compound causes cell cycle arrest at the G1/S phase transition.

Study 1: Antiproliferative Effects

A study conducted by Li et al. evaluated the antiproliferative effects of various pyrazolo[4,3-e][1,2,4]triazole derivatives on MCF-7 and K562 cell lines. The results indicated that the tested compound significantly inhibited cell growth compared to untreated controls.

Study 2: Mechanistic Insights

Research published in Pharmaceutical Sciences explored the mechanistic insights into the anticancer activity of pyrazolo derivatives. The findings highlighted that compounds similar to the one under review could activate caspase pathways leading to apoptosis in cancer cells.

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